11H-Benzo[a]fluoren-11-one is an organic compound with the molecular formula and a molecular weight of approximately 230.26 g/mol. It is characterized by a fused polycyclic structure that includes a benzene ring and a carbonyl group, making it a member of the class of compounds known as polycyclic aromatic ketones. The compound is also referred to by several synonyms, including 11-benzo[a]fluorenone and 1,2-benzofluorenone .
The chemical structure of 11H-Benzo[a]fluoren-11-one features a planar arrangement, which contributes to its potential applications in various fields, including organic electronics and materials science. Its unique structure allows for interesting interactions with other molecules, making it a subject of significant research interest.
11H-Benzo[a]fluoren-11-one belongs to a class of chemicals called polycyclic aromatic hydrocarbons (PAHs). PAHs are organic compounds with fused aromatic rings. They are a major component of coal tar and are found in smoke from tobacco and grilled foods [Source: National Institute of Environmental Health Sciences (.gov)
Due to its PAH structure, 11H-Benzo[a]fluoren-11-one might be a relevant research subject in areas like:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological or physical properties.
Research indicates that 11H-Benzo[a]fluoren-11-one exhibits notable biological activities. It has been studied for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism . This inhibition can affect the pharmacokinetics of co-administered drugs.
Additionally, some studies have suggested that compounds related to 11H-Benzo[a]fluoren-11-one may possess anti-cancer properties, although more research is needed to fully elucidate these effects and their mechanisms.
Several methods have been developed for synthesizing 11H-Benzo[a]fluoren-11-one:
These methods highlight the versatility in synthesizing this compound and its derivatives.
11H-Benzo[a]fluoren-11-one has various applications across different fields:
Interaction studies involving 11H-Benzo[a]fluoren-11-one have primarily focused on its binding affinities and inhibitory effects on various biological targets. Notably, its role as an inhibitor of cytochrome P450 enzymes suggests potential drug-drug interactions when co-administered with other pharmaceuticals .
Additionally, studies on its interaction with DNA and proteins may provide insights into its mechanism of action in biological systems, particularly regarding any cytotoxic effects.
Several compounds share structural similarities with 11H-Benzo[a]fluoren-11-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 11H-Benzo[b]fluoren-11-one | 3074-03-1 | 0.97 | Exhibits different fluorescence properties |
| 9H-Fluorene | 86-73-7 | 0.94 | Simpler structure; lacks carbonyl functionality |
| Phenanthrene | 85-01-8 | 0.94 | Three-ring system; no carbonyl group |
| Anthracene | 120-12-7 | 0.94 | Contains three fused benzene rings |
| Pyrene | 129-00-0 | 0.94 | Four-ring system; used in fluorescence applications |
These comparisons illustrate the unique aspects of 11H-Benzo[a]fluoren-11-one, particularly its functional groups that influence its reactivity and biological activity compared to structurally similar compounds.